molecular formula C9H10O5 B8308542 5-Ethoxycarbonylfuran-2-ylacetic acid CAS No. 611239-01-1

5-Ethoxycarbonylfuran-2-ylacetic acid

Cat. No.: B8308542
CAS No.: 611239-01-1
M. Wt: 198.17 g/mol
InChI Key: LMMZHIUUWGEYMU-UHFFFAOYSA-N
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Description

5-Ethoxycarbonylfuran-2-ylacetic acid is a furan-based organic compound characterized by an ethoxycarbonyl group at the 5-position of the furan ring and an acetic acid substituent at the 2-position. Its structure combines both ester and carboxylic acid functionalities, making it a versatile intermediate in synthetic organic chemistry. This compound is of interest in pharmaceutical and materials science research, particularly in the synthesis of heterocyclic derivatives or prodrugs .

Properties

CAS No.

611239-01-1

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

2-(5-ethoxycarbonylfuran-2-yl)acetic acid

InChI

InChI=1S/C9H10O5/c1-2-13-9(12)7-4-3-6(14-7)5-8(10)11/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

LMMZHIUUWGEYMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-ethoxycarbonylfuran-2-ylacetic acid is compared with three compounds from the provided evidence: ethyl 2-phenylacetoacetate, 5-hydroxyindoleacetic acid (5-HIAA), and 5-ethynyl-2'-deoxyuridine.

Key Comparisons:

  • Ethyl 2-phenylacetoacetate ():
    Both compounds feature ester groups, but ethyl 2-phenylacetoacetate includes a phenyl and ketone group, enhancing its utility in Claisen condensations for synthesizing aromatic heterocycles. In contrast, this compound’s furan ring and acetic acid group may favor cyclization reactions or metal coordination .

  • 5-HIAA ():
    While 5-HIAA is a carboxylic acid like the target compound, its indole scaffold and role as a serotonin metabolite distinguish it. 5-HIAA’s efflux from the brain is mediated by probenecid-sensitive transporters, suggesting that acidic furan derivatives like this compound might also interact with specialized transport systems if bioactive .

  • 5-Ethynyl-2'-deoxyuridine (): This nucleoside analog contains an ethynyl group for "click chemistry" applications, contrasting with the ethoxycarbonyl group in the target compound.

Research Findings and Implications

  • Safety Profile: While 5-ethynyl-2'-deoxyuridine has documented low acute toxicity, the flammability and stability of this compound remain uncharacterized .

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